Dimethylprocaine
Overview
Description
Dimethylprocaine is a chemical compound known for its applications in various fields, including medicine and industry. It is an ester derivative of p-aminobenzoic acid and is often used as a local anesthetic. This compound is known for its ability to block nerve impulses, making it useful in medical procedures that require localized pain relief.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylprocaine typically involves the esterification of p-aminobenzoic acid with ethanol in the presence of a catalyst. One common method includes the reduction of ethyl p-nitrobenzoate followed by esterification. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method optimizes reaction time and sequences, resulting in high conversion and selectivity rates. The process involves the reduction and esterification of p-nitrobenzoic acid in a single step, which is advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethylprocaine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: The reduction of nitro groups to amino groups is a common reaction.
Substitution: Nucleophilic and electrophilic substitution reactions are also prevalent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different functional groups attached, enhancing their utility in different applications .
Scientific Research Applications
Dimethylprocaine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It serves as a local anesthetic in medical procedures and is also used in the formulation of various pharmaceutical products.
Industry: The compound is used in the production of polymers, coatings, and inks due to its chemical properties
Mechanism of Action
The primary mechanism of action of Dimethylprocaine involves the inhibition of nerve impulse transmission. This is achieved by blocking sodium channels in neuronal membranes, which prevents the propagation of action potentials. The compound binds to specific sites on the sodium channels, thereby reducing their permeability to sodium ions .
Comparison with Similar Compounds
Similar Compounds
- Procaine
- Tetracaine
- Butamben
- Declopramide
- Metoclopramide
Uniqueness
Compared to similar compounds, Dimethylprocaine has unique properties such as a lower pKa value and higher solubility in aqueous conditions. These characteristics make it particularly effective as a local anesthetic and enhance its applicability in various formulations .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)7-8-15-11(14)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBCQLLLJGRMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30142967 | |
Record name | Dimethylprocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30142967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10012-47-2 | |
Record name | Benzoic acid, 4-amino-, 2-(dimethylamino)ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10012-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylprocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010012472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Dimethylamino)ethyl p-aminobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethylprocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30142967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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